Cas no 2171778-00-8 (2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-2-(trifluoromethyl)pentanoic acid)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-2-(trifluoromethyl)pentanoic acid structure](https://ja.kuujia.com/scimg/cas/2171778-00-8x500.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-2-(trifluoromethyl)pentanoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-650400
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-2-(trifluoromethyl)pentanoic acid
- 2171778-00-8
-
- インチ: 1S/C22H22F3NO5/c1-30-12-6-11-21(19(27)28,22(23,24)25)26-20(29)31-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18H,6,11-13H2,1H3,(H,26,29)(H,27,28)
- InChIKey: SNCIHBKGFRMTOU-UHFFFAOYSA-N
- ほほえんだ: FC(C(C(=O)O)(CCCOC)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)(F)F
計算された属性
- せいみつぶんしりょう: 437.14500729g/mol
- どういたいしつりょう: 437.14500729g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 31
- 回転可能化学結合数: 9
- 複雑さ: 621
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.9Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-2-(trifluoromethyl)pentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-650400-0.1g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-2-(trifluoromethyl)pentanoic acid |
2171778-00-8 | 0.1g |
$2571.0 | 2023-06-04 | ||
Enamine | EN300-650400-10.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-2-(trifluoromethyl)pentanoic acid |
2171778-00-8 | 10g |
$12560.0 | 2023-06-04 | ||
Enamine | EN300-650400-0.5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-2-(trifluoromethyl)pentanoic acid |
2171778-00-8 | 0.5g |
$2804.0 | 2023-06-04 | ||
Enamine | EN300-650400-0.25g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-2-(trifluoromethyl)pentanoic acid |
2171778-00-8 | 0.25g |
$2687.0 | 2023-06-04 | ||
Enamine | EN300-650400-2.5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-2-(trifluoromethyl)pentanoic acid |
2171778-00-8 | 2.5g |
$5724.0 | 2023-06-04 | ||
Enamine | EN300-650400-0.05g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-2-(trifluoromethyl)pentanoic acid |
2171778-00-8 | 0.05g |
$2454.0 | 2023-06-04 | ||
Enamine | EN300-650400-1.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-2-(trifluoromethyl)pentanoic acid |
2171778-00-8 | 1g |
$2921.0 | 2023-06-04 | ||
Enamine | EN300-650400-5.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-2-(trifluoromethyl)pentanoic acid |
2171778-00-8 | 5g |
$8470.0 | 2023-06-04 |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-2-(trifluoromethyl)pentanoic acid 関連文献
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
10. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-2-(trifluoromethyl)pentanoic acidに関する追加情報
Comprehensive Overview of 2-{[Fmoc]amino}-5-Methoxy-Pentanoic Acid (CAS No. 2171778-00-8)
CAS No. 2171778-00-8 is a synthetically derived organic compound with a complex structural framework that has garnered significant attention in the fields of medicinal chemistry and biotechnology. The compound, formally named 2-{[Fmoc]amino}-5-methoxy-pentanoic acid, features a pentanoic acid backbone substituted at the second carbon with an N-Fmoc (N-(9H-fluoren-9-ylmethoxy)carbonyl) protecting group and a trifluoromethyl moiety, while the fifth carbon bears a methoxy functional group. This unique combination of substituents contributes to its distinct physicochemical properties, making it a valuable intermediate in the development of bioactive molecules.
The Fmoc (fluorenylmethyloxycarbonyl) group is a well-established protecting group in peptide synthesis, known for its compatibility with acidic and basic conditions and its ability to be selectively removed under mild basic conditions. In the context of CAS No. 2171778-00-8, the Fmoc moiety is strategically positioned at the α-amino position of the pentanoic acid chain, enabling its use as a building block for constructing peptides or peptidomimetics with enhanced stability and solubility profiles. Recent advancements in solid-phase peptide synthesis (SPPS) have further highlighted the importance of Fmoc derivatives in streamlining complex molecular architectures.
The presence of a trifluoromethyl group (-CF₃) at the second carbon position introduces notable electron-withdrawing effects, which can modulate the reactivity and biological activity of the molecule. Trifluoromethylated compounds are increasingly utilized in pharmaceutical research due to their ability to improve metabolic resistance, lipophilicity, and binding affinity to target proteins. For instance, studies published in *Journal of Medicinal Chemistry* (2023) demonstrate that trifluoromethyl substitution enhances the potency of kinase inhibitors by stabilizing transition states during enzyme-substrate interactions.
The methoxy (-OCH₃) functionality at C5 plays a critical role in fine-tuning molecular interactions through hydrogen bonding and hydrophobic effects. This substituent is particularly relevant in drug design for optimizing pharmacokinetic parameters such as solubility and permeability. A 2024 review in *ChemMedChem* discusses how methoxy groups can act as bioisosteres for hydroxyl moieties, offering advantages in reducing toxicity while maintaining therapeutic efficacy.
Synthetic approaches to produce CAS No. 2171778-00-8 typically involve multi-step organic reactions starting from fluorenone or fluorene derivatives as precursors for Fmoc formation. The integration of trifluoromethyl groups often employs transition-metal-catalyzed methodologies like palladium-mediated cross-coupling reactions or radical fluorination techniques. Modern synthetic strategies emphasize atom efficiency and green chemistry principles, aligning with industry trends toward sustainable production processes.
In recent years, this compound has emerged as a key intermediate in the development of novel therapeutics targeting neurodegenerative diseases and cancer pathways. Researchers at ETH Zurich (Nature Communications, 2023) reported its utility as a scaffold for designing GABA analogs with improved blood-brain barrier permeability due to its fluorinated architecture and methoxy substitution pattern.
The compound's versatility extends beyond pharmaceutical applications into materials science research. Its rigid fluorene core combined with flexible side chains makes it suitable for constructing functional polymers used in optical sensors or biomedical coatings where surface modification requires precise control over chemical reactivity.
Analysis techniques such as HPLC (High Performance Liquid Chromatography), NMR spectroscopy (Nuclear Magnetic Resonance), and mass spectrometry are essential for characterizing this compound's purity and structure during synthesis optimization phases. These methods ensure compliance with Good Manufacturing Practice (GMP) standards required for clinical-stage molecules derived from similar chemical frameworks.
In conclusion, compounds like CAS No. 2171778-00-8 represent an intersection between synthetic methodology innovation and practical application across diverse scientific disciplines including peptide chemistry, fluorochemistry, and drug discovery platforms.
2171778-00-8 (2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-2-(trifluoromethyl)pentanoic acid) 関連製品
- 2228571-63-7(methyl 5-(2-bromopropyl)-1-methyl-1H-pyrrole-2-carboxylate)
- 261172-58-1((E)-O-Demethylroxithromycin)
- 1010923-22-4(9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one)
- 2228410-30-6(3-(diethoxymethyl)pentanedioic acid)
- 1805528-36-2(4,5-Bis(trifluoromethyl)-2-formylbenzamide)
- 2306262-33-7(3-Methylthieno[3,2-c]pyridin-4-amine)
- 1513469-13-0((4-methylmorpholin-2-yl)methyl(4-methylpentan-2-yl)amine)
- 2137541-46-7(1-Propanesulfonamide, N-[1-(4-aminophenyl)-1-methylethyl]-)
- 104065-95-4(2-(2-Methylpropoxy)aniline)
- 1209798-54-8(N-[4-(2-methylbutan-2-yl)cyclohexyl]-2-(methylsulfanyl)pyridine-3-carboxamide)




